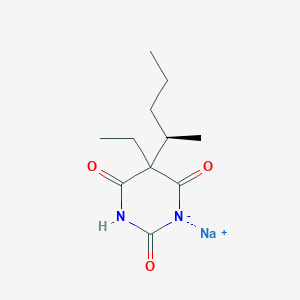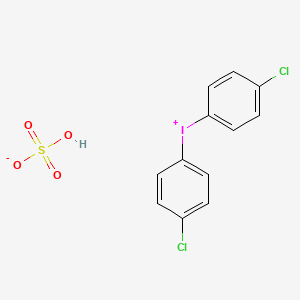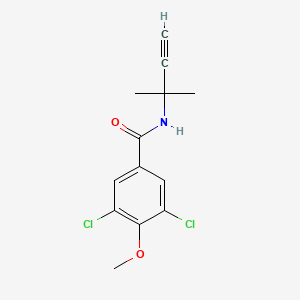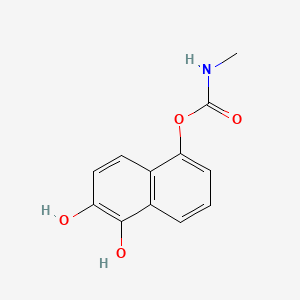![molecular formula C36H26Cl3N3O6 B14702370 2,2'-{[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)imino]bis(propane-3,1-diylimino)}bis(3-chloronaphthalene-1,4-dione) CAS No. 22295-87-0](/img/structure/B14702370.png)
2,2'-{[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)imino]bis(propane-3,1-diylimino)}bis(3-chloronaphthalene-1,4-dione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-{[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)imino]bis(propane-3,1-diylimino)}bis(3-chloronaphthalene-1,4-dione) is a complex organic compound that belongs to the class of naphthoquinones This compound is characterized by its unique structure, which includes multiple naphthalene rings and chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)imino]bis(propane-3,1-diylimino)}bis(3-chloronaphthalene-1,4-dione) typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chloro-1,4-naphthoquinone with propane-1,3-diamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with another molecule of 3-chloro-1,4-naphthoquinone to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-{[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)imino]bis(propane-3,1-diylimino)}bis(3-chloronaphthalene-1,4-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the quinone moieties to hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various substituted naphthoquinone derivatives, hydroquinone derivatives, and other functionalized compounds
Aplicaciones Científicas De Investigación
2,2’-{[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)imino]bis(propane-3,1-diylimino)}bis(3-chloronaphthalene-1,4-dione) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2’-{[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)imino]bis(propane-3,1-diylimino)}bis(3-chloronaphthalene-1,4-dione) involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, leading to the disruption of cellular processes. It can also interact with DNA and other biomolecules, affecting their function and stability. The pathways involved in its mechanism of action include oxidative stress, apoptosis, and cell cycle regulation.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dichloro-1,4-naphthoquinone: This compound shares structural similarities with 2,2’-{[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)imino]bis(propane-3,1-diylimino)}bis(3-chloronaphthalene-1,4-dione) and has similar chemical properties.
1,4-Naphthoquinone: A simpler naphthoquinone derivative that serves as a precursor for the synthesis of more complex compounds.
2-Chloro-3-((4-methylphenyl)amino)-1,4-naphthoquinone: Another naphthoquinone derivative with potential biological activities.
Uniqueness
The uniqueness of 2,2’-{[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)imino]bis(propane-3,1-diylimino)}bis(3-chloronaphthalene-1,4-dione) lies in its complex structure, which includes multiple naphthalene rings and chlorine atoms. This structure imparts unique chemical and biological properties to the compound, making it a valuable tool in scientific research and industrial applications.
Propiedades
Número CAS |
22295-87-0 |
|---|---|
Fórmula molecular |
C36H26Cl3N3O6 |
Peso molecular |
703.0 g/mol |
Nombre IUPAC |
2-chloro-3-[3-[(3-chloro-1,4-dioxonaphthalen-2-yl)-[3-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]propyl]amino]propylamino]naphthalene-1,4-dione |
InChI |
InChI=1S/C36H26Cl3N3O6/c37-25-28(34(46)22-12-4-1-9-19(22)31(25)43)40-15-7-17-42(30-27(39)33(45)21-11-3-6-14-24(21)36(30)48)18-8-16-41-29-26(38)32(44)20-10-2-5-13-23(20)35(29)47/h1-6,9-14,40-41H,7-8,15-18H2 |
Clave InChI |
WPEZOOKOOQUGNC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCCCN(CCCNC3=C(C(=O)C4=CC=CC=C4C3=O)Cl)C5=C(C(=O)C6=CC=CC=C6C5=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-Pentylbicyclo[3.3.1]nonan-9-ol](/img/structure/B14702296.png)

![2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B14702304.png)




![4-[Bis(2-hydroxyethyl)amino]-3-methoxyestra-1,3,5(10)-trien-17-one](/img/structure/B14702340.png)

![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-leucine](/img/structure/B14702345.png)


